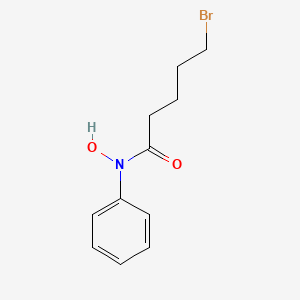
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is a chemical compound with the molecular formula C11H21BrO3S It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a sulfanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide typically involves the reaction of 5-ethoxy-3,3-dimethyl-2,5-dioxopentanoic acid with dimethyl sulfide in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfanium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(methyl)sulfanium chloride
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(ethyl)sulfanium iodide
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfoxide
Uniqueness
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide stands out due to its specific combination of functional groups and its bromide ion. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
195453-95-3 |
|---|---|
Fórmula molecular |
C11H21BrO3S |
Peso molecular |
313.25 g/mol |
Nombre IUPAC |
(5-ethoxy-3,3-dimethyl-2,5-dioxopentyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C11H21O3S.BrH/c1-6-14-10(13)7-11(2,3)9(12)8-15(4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
NNVVARMGGUIWCC-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(C)(C)C(=O)C[S+](C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
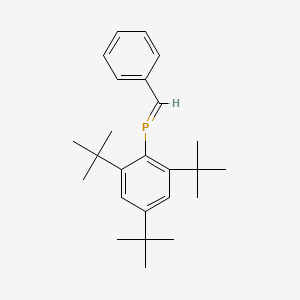
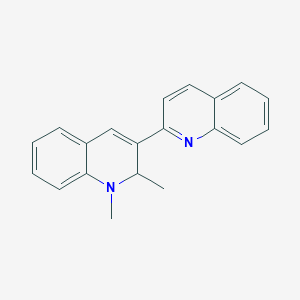
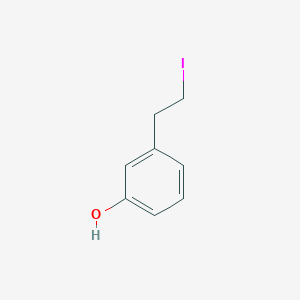
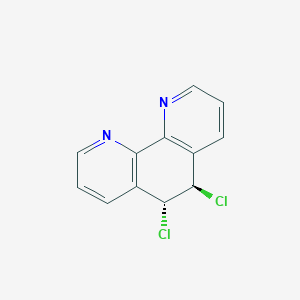
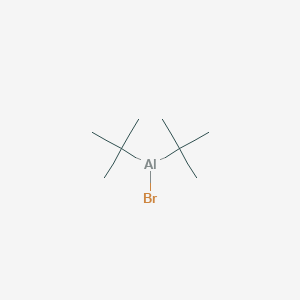

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)
